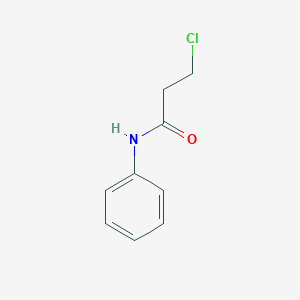

3-Chloro-N-phenylpropanamide

概要

説明

3-Chloro-N-phenylpropanamide is an organic compound with the molecular formula C9H10ClNO. It is a white solid that is widely used in the pharmaceutical and chemical industries. This compound is an important intermediate in the synthesis of various compounds, including pharmaceutical drugs and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-N-phenylpropanamide can be synthesized through the Schotten-Baumann reaction, which involves the reaction of aniline with 3-chloropropanoyl chloride in the presence of a base such as sodium bicarbonate . The reaction is typically carried out at room temperature using an aprotic solvent like toluene .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a continuous flow process. This method allows for the safe and on-demand synthesis of the compound with high yield. The continuous flow process minimizes side-products and enables a safe and convenient scale-up .

化学反応の分析

Types of Reactions

3-Chloro-N-phenylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form amines.

Elimination Reactions: The compound can undergo thermal elimination to form acrylamides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Elimination Reactions: The reaction is typically carried out at elevated temperatures (around 100°C) in the presence of a base like potassium hydroxide.

Major Products Formed

Substitution Reactions: Various substituted phenylpropanamides.

Reduction Reactions: Amines.

Elimination Reactions: Acrylamides.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-N-phenylpropanamide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as substitution and elimination, enhances its versatility. For instance, it can be transformed into functional acrylamides, which are crucial building blocks in polymer synthesis and fine chemicals production.

Synthetic Routes

The compound can be synthesized through several methods, including the reaction of 3-chloropropanoyl chloride with aniline in the presence of a base like pyridine. This method yields the desired product efficiently under mild conditions. In industrial settings, continuous flow processes may be employed to improve safety and efficiency during synthesis.

Biological Applications

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits potential antibacterial and antifungal activities. Studies have shown that it can inhibit bacterial enzymes or disrupt cell membrane integrity, contributing to its effectiveness against various pathogens . Molecular docking studies support these findings by demonstrating favorable interactions between the compound and biological targets.

Drug Development

The compound is explored for its potential use in drug development. It serves as a precursor for synthesizing pharmaceutical agents aimed at treating infections or other diseases. Its structural characteristics allow for modifications that can enhance therapeutic efficacy .

Industrial Applications

Agrochemicals Production

In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals. Its role as an intermediate facilitates the synthesis of herbicides, pesticides, and other agricultural chemicals that contribute to crop protection and yield improvement .

Fine Chemicals Manufacturing

The compound finds extensive use in the production of fine chemicals due to its ability to participate in various chemical reactions. This makes it a valuable component in the formulation of specialty chemicals used across different industries.

作用機序

The mechanism of action of 3-Chloro-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, including hydrolysis and dealkylation, leading to the formation of active metabolites. These metabolites can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

類似化合物との比較

Similar Compounds

- N-phenylpropanamide

- 3-Chloropropanamide

- N-phenylacrylamide

Uniqueness

3-Chloro-N-phenylpropanamide is unique due to the presence of both a phenyl group and a chlorine atom in its structure. This combination imparts specific chemical properties, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, such as substitution and elimination, further enhances its versatility in scientific research and industrial applications .

生物活性

3-Chloro-N-phenylpropanamide is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with essential cellular processes. The compound's mechanism of action likely involves the disruption of cell membrane integrity or inhibition of key bacterial enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Notably, studies have shown that it can induce apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, this compound demonstrated antiproliferative effects with IC values in the low micromolar range (approximately 10–33 nM) for related compounds . The compound appears to exert its effects by destabilizing tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Leishmanicidal Activity

In recent studies, this compound has shown promising results against Leishmania species, with IC values indicating effective inhibition of the promastigote form. This suggests potential applications in treating leishmaniasis, a disease caused by parasitic infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

- Anticancer Mechanism : It interferes with tubulin dynamics, preventing proper mitotic spindle formation and leading to cell cycle arrest and apoptosis.

- Leishmanicidal Mechanism : Potential inhibition of key enzymes in Leishmania species contributes to its efficacy against these parasites.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| 3-Chloro-N-(2-phenylethyl)propanamide | Anticancer | ~20 | Similar structure; moderate activity |

| 2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide | Antimicrobial | ~15 | Exhibits good antibacterial properties |

| 3-(2-Chlorophenyl)-3-cyano-2-oxo-N-phenylpropanamide | Antifungal | ~10 | Strong antifungal activity observed |

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluated various derivatives of N-phenylpropanamides, including this compound, for their antiproliferative effects on MCF-7 cells. Results showed significant inhibition of cell growth and induction of apoptosis through flow cytometry analysis .

- Leishmaniasis Treatment : Another research article highlighted the efficacy of this compound against Leishmania species in vitro, demonstrating selective toxicity towards parasitic cells compared to human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .

特性

IUPAC Name |

3-chloro-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXJYUFHAXXSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286583 | |

| Record name | 3-Chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-04-6 | |

| Record name | 3460-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。